molecular formula C13H13NO4 B12893338 Ethyl (2-acetyl-1-benzofuran-3-yl)carbamate CAS No. 88737-31-9

Ethyl (2-acetyl-1-benzofuran-3-yl)carbamate

Cat. No.: B12893338
CAS No.: 88737-31-9
M. Wt: 247.25 g/mol
InChI Key: QSWKXOLJNKFFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-acetylbenzofuran-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is characterized by the presence of an ethyl group, an acetylbenzofuran moiety, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-acetylbenzofuran-3-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylbenzofuran with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place under mild conditions and yields the desired carbamate product.

Another approach involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This method offers an economical and efficient route to many carbamate compounds.

Industrial Production Methods

Industrial production of ethyl (2-acetylbenzofuran-3-yl)carbamate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-acetylbenzofuran-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl (2-acetylbenzofuran-3-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of ethyl (2-acetylbenzofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Comparison with Similar Compounds

Ethyl (2-acetylbenzofuran-3-yl)carbamate can be compared with other carbamate compounds, such as:

  • Methyl carbamate
  • Propyl carbamate
  • Butyl carbamate
  • Isopropyl carbamate

These compounds share similar structural features but differ in their alkyl groups. The unique combination of the acetylbenzofuran moiety and the ethyl carbamate group in ethyl (2-acetylbenzofuran-3-yl)carbamate contributes to its distinct chemical and biological properties .

Properties

CAS No.

88737-31-9

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl N-(2-acetyl-1-benzofuran-3-yl)carbamate

InChI

InChI=1S/C13H13NO4/c1-3-17-13(16)14-11-9-6-4-5-7-10(9)18-12(11)8(2)15/h4-7H,3H2,1-2H3,(H,14,16)

InChI Key

QSWKXOLJNKFFFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.